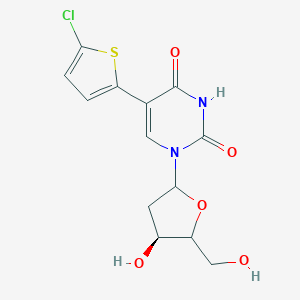

5-(5-Chloro-2-thienyl)-2'-deoxyuridine

Descripción

The exact mass of the compound 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(5-Chloro-2-thienyl)-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-2-thienyl)-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

134333-72-5 |

|---|---|

Fórmula molecular |

C13H13ClN2O5S |

Peso molecular |

344.77 g/mol |

Nombre IUPAC |

5-(5-chlorothiophen-2-yl)-1-[(4S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8?,11?/m0/s1 |

Clave InChI |

RQZRQHNKLHIOQI-JYPKXMCJSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

SMILES isomérico |

C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |

Sinónimos |

5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |

Origen del producto |

United States |

An In-depth Technical Guide to the Mechanism of Action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in Herpes Simplex Virus-1

Introduction: The Unceasing Challenge of Herpes Simplex Virus-1 and the Quest for Novel Therapeutics

Herpes Simplex Virus-1 (HSV-1), a ubiquitous human pathogen, establishes lifelong latent infections, with clinical manifestations ranging from benign orolabial lesions to severe conditions like keratitis and encephalitis.[1] The primary class of anti-HSV-1 drugs, nucleoside analogs such as acyclovir, have been a cornerstone of antiviral therapy for decades.[2] These agents rely on the virally encoded thymidine kinase (TK) for their activation, a feature that confers selectivity for infected cells.[2] However, the emergence of drug-resistant HSV-1 strains, particularly in immunocompromised individuals, necessitates the continued development of novel, potent, and specific antiviral agents.

This technical guide delves into the intricate mechanism of action of a promising anti-HSV-1 compound, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine (CTdU). CTdU belongs to the class of 5-substituted 2'-deoxyuridine analogs, which have demonstrated significant potential as highly effective and selective inhibitors of HSV-1 replication. This document will provide a comprehensive overview for researchers, scientists, and drug development professionals on the molecular interactions and biochemical pathways that underpin the antiviral activity of CTdU.

The Core Mechanism: A Multi-Step Process of Viral Sabotage

The antiviral efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine against HSV-1 is not the result of a single interaction but rather a cascade of events that selectively cripples the virus's ability to replicate its genetic material. This mechanism can be dissected into three critical stages:

-

Selective Phosphorylation by Viral Thymidine Kinase: The cornerstone of CTdU's selective toxicity lies in its preferential recognition and phosphorylation by the HSV-1 encoded thymidine kinase (HSV-1 TK).[3]

-

Anabolic Conversion to the Active Triphosphate Form: Once monophosphorylated, cellular kinases further convert the molecule into its active triphosphate metabolite.

-

Inhibition of Viral DNA Synthesis: The triphosphate form of CTdU then acts as a potent inhibitor of the viral DNA polymerase, ultimately halting the replication of the viral genome.

Selective Phosphorylation: The "Trojan Horse" Strategy

The initial and most critical step in the activation of CTdU is its phosphorylation to 5-(5-Chloro-2-thienyl)-2'-deoxyuridine-5'-monophosphate (CTdU-MP). This reaction is catalyzed by the HSV-1 thymidine kinase, an enzyme with a broader substrate specificity compared to its cellular counterparts.[1][4] This broader specificity allows HSV-1 TK to recognize and phosphorylate a wide array of nucleoside analogs, including CTdU, that are poor substrates for human cellular thymidine kinases.[4] This differential phosphorylation is the primary determinant of the drug's selectivity, ensuring that it is predominantly activated in virus-infected cells, thereby minimizing toxicity to uninfected host cells.

The potent anti-HSV-1 activity of CTdU, which is equipotent to the well-established antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is a testament to its efficient phosphorylation by HSV-1 TK.[3] Structural and electronic studies of CTdU have provided insights into its high affinity for the viral enzyme. These studies suggest that the electronic properties of the 5-substituted thienyl group play a crucial role in the molecule's interaction with the active site of HSV-1 TK.

Experimental Protocol: In Vitro Thymidine Kinase Assay

A standard method to determine the substrate specificity of HSV-1 TK for a nucleoside analog like CTdU involves a radiolabel-based phosphorylation assay.

Objective: To quantify the phosphorylation of CTdU by purified HSV-1 TK in comparison to the natural substrate, thymidine.

Materials:

-

Purified recombinant HSV-1 thymidine kinase.

-

[³H]-labeled CTdU or [³H]-thymidine.

-

ATP (adenosine triphosphate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

DEAE-cellulose filter discs.

-

Wash buffers (e.g., ethanol, water).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and purified HSV-1 TK.

-

Initiate the reaction by adding the radiolabeled nucleoside ([³H]-CTdU or [³H]-thymidine) at various concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with ethanol and water to remove unreacted radiolabeled nucleoside. The phosphorylated nucleoside monophosphate, being negatively charged, will bind to the positively charged DEAE-cellulose.

-

Dry the filter discs and measure the retained radioactivity using a liquid scintillation counter.

-

Calculate the rate of phosphorylation (Vmax) and the Michaelis-Menten constant (Km) for both CTdU and thymidine to determine the enzyme's affinity and catalytic efficiency for the analog. A lower Km and a higher Vmax for CTdU would indicate that it is a good substrate for HSV-1 TK.

Anabolic Conversion to the Triphosphate Metabolite

Following its initial phosphorylation by HSV-1 TK, CTdU-monophosphate is sequentially phosphorylated by host cellular kinases to its diphosphate (CTdU-DP) and ultimately its triphosphate (CTdU-TP) forms.[1] This anabolic cascade is a common pathway for many nucleoside analogs. The resulting CTdU-TP is the pharmacologically active molecule that directly targets the viral DNA replication machinery.

Diagram: Metabolic Activation of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine (CTdU)

Caption: The metabolic activation pathway of CTdU in HSV-1 infected cells.

Inhibition of Viral DNA Synthesis: The Final Blow

The active metabolite, CTdU-TP, acts as a potent and selective inhibitor of the HSV-1 DNA polymerase.[5] It achieves this through a dual mechanism:

-

Competitive Inhibition: CTdU-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of the HSV-1 DNA polymerase. A high affinity of CTdU-TP for the viral polymerase, as indicated by a low inhibition constant (Ki), would lead to a significant reduction in the rate of viral DNA synthesis.

-

Incorporation and Chain Termination: Upon binding, the HSV-1 DNA polymerase can incorporate CTdU-monophosphate into the growing viral DNA chain. Due to the presence of the bulky 5-(5-chloro-2-thienyl) substituent, the incorporation of CTdU can lead to a distortion of the DNA helix. More critically, if the analog lacks a 3'-hydroxyl group or if its incorporation sterically hinders the formation of the next phosphodiester bond, it will act as a chain terminator, prematurely halting DNA elongation and leading to the production of non-functional, truncated viral genomes.[6] While CTdU possesses a 3'-hydroxyl group, the bulky substituent at the 5-position likely plays a significant role in disrupting the normal function of the DNA polymerase after its incorporation.

Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for determining the in vitro antiviral activity of a compound against a virus that forms plaques, such as HSV-1.

Objective: To determine the 50% inhibitory concentration (IC50) of CTdU against HSV-1.

Materials:

-

Vero cells (or another susceptible cell line).

-

HSV-1 stock of known titer.

-

CTdU at various concentrations.

-

Cell culture medium (e.g., DMEM with fetal bovine serum).

-

Overlay medium (e.g., medium containing carboxymethylcellulose or methylcellulose).

-

Staining solution (e.g., crystal violet in methanol/ethanol).

Procedure:

-

Seed Vero cells in multi-well plates and grow to confluency.

-

Infect the cell monolayers with a standardized amount of HSV-1 (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add the overlay medium containing different concentrations of CTdU (and a no-drug control). The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Fix the cells (e.g., with methanol) and stain with crystal violet. The stain will color the living cells, while the areas of cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control.

-

Determine the IC50 value, which is the concentration of CTdU that reduces the number of plaques by 50%.[7]

Quantitative Data Summary

| Parameter | 5-(5-Chloro-2-thienyl)-2'-deoxyuridine (CTdU) | Reference Compound (BVDU) |

| Antiviral Potency (IC50 vs. HSV-1) | Equipotent to BVDU[3] | ~0.01 µg/mL (~0.03 µM)[8] |

| Substrate for HSV-1 TK | High affinity suggested by structural studies | Excellent substrate |

| Inhibition of HSV-1 DNA Polymerase | Expected to be a potent inhibitor (as triphosphate) | Potent inhibitor (as triphosphate) |

| Mechanism of Action | Selective phosphorylation by HSV-1 TK, incorporation into viral DNA | Selective phosphorylation by HSV-1 TK, incorporation into viral DNA |

Diagram: Experimental Workflow for Characterizing CTdU's Antiviral Mechanism

Caption: A logical workflow for the comprehensive evaluation of CTdU's anti-HSV-1 mechanism.

Conclusion: A Potent and Selective Anti-HSV-1 Agent

5-(5-Chloro-2-thienyl)-2'-deoxyuridine exemplifies a highly effective strategy for the development of anti-herpesvirus agents. Its mechanism of action hinges on its selective activation by the viral thymidine kinase, a hallmark of many successful nucleoside analog drugs. The subsequent conversion to its triphosphate form and potent inhibition of the viral DNA polymerase effectively shuts down viral replication. The high potency of CTdU, comparable to that of BVDU, underscores its potential as a valuable candidate for further preclinical and clinical investigation. This in-depth understanding of its mechanism of action provides a solid foundation for its development and for the rational design of next-generation anti-HSV-1 therapeutics.

References

-

Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets. (2019). Frontiers in Microbiology, 10. [Link]

-

Variant Analysis of the Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus in Korea: Frequency of Acyclovir Resistance Mutations. (2023). MDPI, 15(8), 2095. [Link]

-

Wigerinck, P., Pannecouque, C., Snoeck, R., Claes, P., De Clercq, E., & Herdewijn, P. (1991). 5-(5-Bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine are equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine in the inhibition of herpes simplex virus type I replication. Journal of Medicinal Chemistry, 34(8), 2383–2389. [Link]

-

Black, M. E., Kokoris, M. S., & Sabo, P. (2001). Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Cancer Gene Therapy, 8(5), 341–347. [Link]

-

Sesterhenn, F., Döhner, K., & Sodeik, B. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol, 9(23), e3451. [Link]

-

Wigerinck, P., Kerremans, L., Claes, P., Snoeck, R., Maudgal, P., De Clercq, E., & Herdewijn, P. (1993). Synthesis and antiviral activity of 5-thien-2-yl-2'-deoxyuridine analogues. Journal of Medicinal Chemistry, 36(5), 538–543. [Link]

-

Chen, M. S., Van Nostrand, S. C., & Oshana, S. C. (1986). Quantitative determination of antiviral nucleoside analog in DNA. Analytical Biochemistry, 156(2), 300–304. [Link]

-

Balzarini, J., Bohman, C., & De Clercq, E. (1993). Mechanism of action of 5-(2-chloroethyl)-2'-deoxyuridine, a selective inhibitor of herpes simplex virus replication. Molecular Pharmacology, 43(5), 658–664. [Link]

-

Le, T. M., & May, D. (2020). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. JoVE (Journal of Visualized Experiments), (159), e61342. [Link]

-

Stanberry, L. R., & Spruance, S. L. (1993). Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs. Antiviral Research, 21(3), 225–236. [Link]

-

Bohman, C., Balzarini, J., Wigerinck, P., Van Aerschot, A., Herdewijn, P., & De Clercq, E. (1994). Mechanism of cytostatic action of novel 5-(thien-2-yl)- and 5-(furan-2-yl)-substituted pyrimidine nucleoside analogues against tumor cells transfected by the thymidine kinase gene of herpes simplex virus. The Journal of Biological Chemistry, 269(11), 8036–8043. [Link]

-

Galkin, A., & Filimonov, D. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI, 28(16), 6101. [Link]

-

Cárdenas, C., Porras, O., & García, P. A. (2008). Inhibition of HSV-1 replication and HSV DNA polymerase by the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid and its aglycone. Antiviral Research, 77(1), 20–27. [Link]

-

Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1. (2023). ResearchGate. [Link]

-

Antiviral activity of 5a–k against HSV-1 and HSV-2. Upper panel. Virus... (n.d.). ResearchGate. [Link]

-

Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. (2025). University of Auckland. [Link]

-

Reardon, J. E. (1989). Herpes simplex virus type 1 and human DNA polymerase interactions with 2'-deoxyguanosine 5'-triphosphate analogues. Kinetics of incorporation into DNA and induction of inhibition. The Journal of Biological Chemistry, 264(32), 19039–19044. [Link]

-

Black, M. E., & Hruby, D. E. (1992). Initiation of Herpes Simplex Virus Thymidine Kinase Polypeptides. Nucleic Acids Research, 20(11), 2841–2846. [Link]

-

Civitelli, L., Marcocci, M. E., & Palamara, A. T. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1079. [Link]

-

Control of HSV-1 Infection: Directions for the Development of CRISPR/Cas-Based Therapeutics and Diagnostics. (2024). MDPI, 13(11), 1836. [Link]

-

Meanwell, M., et al. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 725-730. [Link]

-

De Clercq, E., & Torrence, P. F. (1977). 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine. Journal of Carbohydrates, Nucleosides, Nucleotides, 4(2), 107–116. [Link]

-

Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]

-

Lester, J. T., & DeLuca, N. A. (2021). HSV-1 ICP22 is a selective viral repressor of cellular RNA polymerase II-mediated transcription elongation. bioRxiv. [Link]

-

Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). MDPI, 22(14), 7642. [Link]

-

Braitman, A., & Prusoff, W. H. (1991). Inhibition of herpes simplex virus type 1 DNA polymerase by [1R(1 alpha,2 beta,3 alpha)]-9-[2,3-bis(hydroxymethyl)cyclobutyl] guanine. Antimicrobial Agents and Chemotherapy, 35(8), 1624–1628. [Link]

-

A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. (2017). Frontiers in Microbiology, 8. [Link]

-

Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1. (2023). ASM Journals. [Link]

-

Johansson, M., & Karlsson, A. (2000). Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site. The Journal of Biological Chemistry, 275(35), 26727–26731. [Link]

-

Sági, J., Szabolcs, A., Szemzö, A., & Otvös, L. (1981). (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate as a DNA polymerase substrate. Nucleic Acids Research, 9(24), 6985–6994. [Link]

-

Siegel, S. A., Otto, M. J., De Clercq, E., & Prusoff, W. H. (1983). Effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine on synthesis of herpes simplex virus type 1-specific polypeptides. Antimicrobial Agents and Chemotherapy, 24(5), 686–692. [Link]

-

Antiviral Activity of a Cyclic Pro-Pro-β 3 -HoPhe-Phe Tetrapeptide against HSV-1 and HAdV-5. (2022). MDPI, 11(6), 849. [Link]

-

The universal suppressor mutation restores membrane budding defects in the HSV-1 nuclear egress complex by stabilizing the oligomeric lattice. (2024). PLOS Pathogens, 20(1), e1011933. [Link]

Sources

- 1. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. 5-(5-Bromothien-2-yl)-2'-deoxyuridine and 5-(5-chlorothien-2-yl)-2'-deoxyuridine are equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine in the inhibition of herpes simplex virus type I replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of 5-(2-chloroethyl)-2'-deoxyuridine, a selective inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship of Thienyl-Substituted Nucleosides: A Technical Guide

Executive Summary & Strategic Rationale

The incorporation of thiophene moieties into nucleoside scaffolds represents a high-value strategy in modern medicinal chemistry and chemical biology. Unlike simple alkyl or halogen substitutions, the thienyl group offers a dual-modality advantage:

-

Electronic Extension: The sulfur-containing heterocycle extends the

-conjugation of the nucleobase, frequently imparting fluorescent properties useful for probing nucleic acid dynamics (molecular rotors). -

Bioisosteric Utility: As a bioisostere of the phenyl ring, thiophene offers a similar steric profile but with distinct electronic properties (electron-rich) and improved solubility, critical for optimizing polymerase inhibition in antiviral drug design.

This guide dissects the Structure-Activity Relationship (SAR) of thienyl-substituted nucleosides, categorizing them by their structural integration (appendage vs. fusion) and their functional application (therapeutic vs. diagnostic).

Structural Classification & Synthesis Strategies

To systematically analyze the SAR, we must first classify these compounds based on the attachment vector of the thienyl group.

Class I: C5-Thienyl Pyrimidines & C8-Thienyl Purines (Appendages)

These are "extended" nucleosides where the thiophene ring is attached via a single bond to the canonical base.

-

Primary Application: Fluorescent probes (viscosity sensors), steric probes for polymerase fidelity.

-

Synthesis Logic: Palladium-catalyzed cross-coupling is the gold standard. The C5 position of pyrimidines (or C8 of purines) is halogenated (usually iodinated) to serve as an electrophile.

Class II: Thieno-Expanded & Fused Systems

Here, the thiophene ring is fused to the nucleobase core (e.g., thienopyrimidines) or inserted between rings (thieno-expanded purines).

-

Primary Application: Antiviral agents (HCV, RNA viruses), Anticancer agents.

-

Synthesis Logic: Often requires de novo heterocyclic synthesis or ring-closure reactions on the sugar moiety.

Synthesis Workflow: Palladium-Catalyzed Cross-Coupling

The most versatile route for Class I derivatives is the Stille or Suzuki-Miyaura coupling. The choice between stannanes (Stille) and boronic acids (Suzuki) often depends on substrate tolerance and purification requirements.

Figure 1: Palladium-catalyzed synthesis pathway for C5-thienyl nucleosides via Suzuki-Miyaura coupling. This route is preferred for its aqueous compatibility and lower toxicity compared to tin-based Stille coupling.

SAR Analysis: Antiviral Potency & Polymerase Inhibition[1][2]

The incorporation of a thienyl group fundamentally alters how a nucleoside interacts with viral polymerases (e.g., HCV NS5B, SARS-CoV-2 RdRp).

The "Size-Exclusion" Mechanism

Viral polymerases have evolved strict steric gates to discriminate against non-natural nucleotides. However, the thiophene ring is smaller and more planar than a phenyl ring, allowing it to slip into hydrophobic pockets within the polymerase active site that might reject bulkier modifications.

-

Key SAR Finding: In thieno-expanded purines (e.g., Compound 1 in literature), the "expanded" aromatic surface area enhances

stacking interactions with the polymerase template base. This can lead to:-

Chain Termination: The modification prevents the translocation of the polymerase.

-

Lethal Mutagenesis: The thienyl group may adopt ambiguous hydrogen-bonding patterns, causing the polymerase to incorporate incorrect bases in subsequent rounds.

-

Stability and Metabolism (C-Nucleosides)

When the thienyl group replaces the base entirely (C-nucleosides), the C-C glycosidic bond renders the molecule immune to nucleoside phosphorylases that typically degrade N-nucleosides.

| Structural Modification | Target Effect | SAR Outcome |

| Thieno-expanded Guanosine | HCV NS5B Polymerase | EC50 ~74 µM . Moderate potency.[1] The expanded ring improves stacking but may sterically hinder phosphodiester bond formation [1]. |

| C5-Thienyl-dU | HSV-1 TK / DNA Pol | Inactive/Low . The C5 substituent often protrudes into the major groove; unless the viral polymerase has a specific pocket (like HSV TK), it is often tolerated but not inhibitory [2]. |

| Thienyl C-Nucleosides | Broad Spectrum RNA | High Stability . Excellent metabolic half-life due to C-C bond. Potency depends on 5'-triphosphate formation efficiency. |

SAR Analysis: Fluorescent Probes (The "Molecular Rotor")[4]

Perhaps the most unique application of thienyl-nucleosides is their environmental sensitivity. The single bond between the nucleobase (e.g., uracil) and the thiophene ring allows for rotation.

Mechanism: Twisted Intramolecular Charge Transfer (TICT)

-

Free State (Viscous-Low): The thiophene ring rotates freely. Excitation energy is dissipated non-radiatively via rotation. Result: Low Fluorescence.

-

Bound State (Viscous-High / DNA Duplex): Rotation is restricted due to steric clash with neighboring bases or high viscosity. The molecule is locked in a planar conformation. Result: High Fluorescence.

Tuning the Emission

-

Substituent Effects: Adding electron-donating groups (EDGs) like methoxy to the thiophene ring pushes the emission red (bathochromic shift).

-

Position: C5-substitution on pyrimidines is optimal because it projects the rotor into the major groove, sensing the local environment without disrupting Watson-Crick pairing.

Figure 2: Mechanism of action for Thienyl-Nucleoside Molecular Rotors. Restriction of the thiophene-base bond rotation converts the molecule from a dark state to a bright fluorescent state.

Detailed Experimental Protocols

Protocol: Synthesis of 5-(2-Thienyl)-2'-deoxyuridine (Th-dU)

Rationale: This protocol uses a ligand-free Suzuki coupling in water/acetonitrile, prioritizing green chemistry and ease of purification.

Reagents:

-

5-Iodo-2'-deoxyuridine (1.0 eq)

-

2-Thienylboronic acid (1.5 eq)

-

Na2CO3 (2.0 eq)

-

Pd(OAc)2 (5 mol%)

-

Solvent: Water/Acetonitrile (2:1 v/v)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (354 mg, 1 mmol) and 2-thienylboronic acid (192 mg, 1.5 mmol) in 6 mL of H2O/CH3CN (2:1).

-

Base Addition: Add Na2CO3 (212 mg, 2 mmol). The solution may turn slightly cloudy.

-

Catalysis: Add Pd(OAc)2 (11 mg, 0.05 mmol).

-

Reaction: Heat the mixture to 80°C under an argon atmosphere for 4 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

-

Purification: Evaporate solvents under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

-

Validation: Confirm structure via 1H-NMR (look for thienyl protons at

7.3-7.6 ppm) and Mass Spectrometry (ESI-MS).

Protocol: HCV NS5B Polymerase Inhibition Assay

Rationale: To assess the antiviral potential of the synthesized nucleoside triphosphate.

Reagents:

-

Recombinant HCV NS5B polymerase (Δ21 C-terminal truncation).

-

RNA Template: Homopolymeric poly(rA) or heteropolymeric viral RNA.

-

Substrate: [3H]-UTP (or relevant radiolabeled nucleotide).

-

Test Compound: Thienyl-nucleoside triphosphate (synthesized enzymatically or chemically from the nucleoside).

Step-by-Step:

-

Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 25 mM KCl).

-

Incubation: Mix NS5B enzyme (50 nM), RNA template (100 nM), and varying concentrations of the Test Compound (0.1 µM - 100 µM) in a 96-well plate.

-

Initiation: Start the reaction by adding the nucleotide mix containing [3H]-UTP (1 µCi/well).

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Stop reaction by adding ice-cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.

-

Filtration: Transfer precipitates to GF/B glass fiber filters using a cell harvester.

-

Quantification: Wash filters with ethanol, dry, and count radioactivity in a liquid scintillation counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Outlook

The field is moving toward "Dual-Purpose Nucleosides" . Researchers are designing thienyl-nucleosides that act as both therapeutic agents and self-reporting probes. Imagine an antiviral drug that fluoresces only when incorporated into viral RNA, allowing real-time tracking of viral replication loads in tissue samples. This integration of diagnostics and therapeutics (theranostics) is the next frontier for thienyl-SAR studies.

References

-

Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2′-deoxy nucleoside analogues. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

Thiophene-Extended Fluorescent Nucleosides as Molecular Rotor-Type Fluorogenic Sensors for Biomolecular Interactions. Source: ACS Sensors (via NIH/PubMed) URL:[Link]

-

Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Source: MDPI (Molecules) URL:[Link]

Sources

Affinity of Viral Thymidine Kinase for 5-Thienyl Deoxyuridines: A Technical Guide for Drug Development Professionals

Abstract

Viral thymidine kinases (TK), particularly those from herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), are pivotal enzymes in the viral replication cycle and represent a validated, high-value target for antiviral drug development. Their ability to phosphorylate a broad range of nucleoside analogs, which are subsequently incorporated into the viral DNA leading to chain termination, forms the basis of many successful antiviral therapies. This guide provides an in-depth technical exploration of the affinity of a promising class of nucleoside analogs, 5-thienyl-2'-deoxyuridines, for viral thymidine kinases. We will delve into the mechanistic underpinnings of this interaction, present key quantitative data on binding affinities, detail the experimental protocols for their determination, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel antiviral therapeutics.

Introduction: The Strategic Importance of Viral Thymidine Kinase

Herpesviruses, a family of large double-stranded DNA viruses, are responsible for a wide spectrum of human diseases.[1][2] A key enzyme in their replication strategy is thymidine kinase (TK), which catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] While host cells also possess thymidine kinases, the viral enzymes, particularly from HSV-1, HSV-2, and VZV, exhibit a significantly broader substrate specificity. This relaxed substrate tolerance allows them to phosphorylate various nucleoside analogs that are poor substrates for the corresponding human enzymes.[3]

This differential substrate recognition is the cornerstone of selective antiviral chemotherapy. Prodrugs, such as the widely used acyclovir, are administered in an inactive form and are selectively activated by phosphorylation in virus-infected cells by the viral TK.[4] Subsequent phosphorylation by cellular kinases generates the active triphosphate form, which acts as a competitive inhibitor and a chain-terminating substrate for the viral DNA polymerase.[4]

The 5-substituted 2'-deoxyuridines represent a historically significant and continually explored class of antiviral agents.[5] Among these, derivatives featuring a thiophene ring at the 5-position of the uracil base have emerged as compounds of interest, demonstrating potent antiviral activity. Understanding the nuances of their interaction with the viral TK active site is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

Mechanism of Action: The Phosphorylation Cascade

The antiviral activity of 5-thienyl deoxyuridines is contingent upon a series of phosphorylation events initiated by the viral thymidine kinase. The process can be summarized as follows:

-

Selective Uptake and Initial Phosphorylation: The 5-thienyl deoxyuridine analog enters a herpesvirus-infected cell. The viral TK recognizes the analog as a substrate and catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the deoxyribose sugar, forming the monophosphate derivative.[2]

-

Subsequent Phosphorylation by Cellular Kinases: Cellular kinases then further phosphorylate the monophosphate analog to its diphosphate and subsequently its triphosphate form.

-

Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.

This entire process is critically dependent on the initial, rate-limiting step: the affinity of the viral TK for the nucleoside analog. A high affinity ensures efficient phosphorylation and subsequent bioactivation.

Caption: Mechanism of action for 5-thienyl deoxyuridines.

Quantitative Analysis of Binding Affinity and Antiviral Activity

The efficacy of a nucleoside analog is quantitatively described by two key parameters: its inhibition constant (Ki) for the viral TK and its 50% effective concentration (EC50) in cell-based antiviral assays. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme, with lower values indicating tighter binding. The EC50 represents the concentration of the drug that inhibits viral replication by 50%.

A study by Balzarini et al. (1994) provided key insights into the affinity of 5-heteroaromatic-substituted deoxyuridines for HSV-1 TK. Their findings demonstrated that these compounds act as competitive inhibitors with respect to the natural substrate, thymidine.

| Compound | Virus/Enzyme | Ki (µM) | Antiviral Activity (EC50 in µg/mL) |

| 5-(Thien-2-yl)-2'-deoxyuridine | HSV-1 TK | 0.71 | Not explicitly stated |

| 5-(Furan-2-yl)-2'-deoxyuridine | HSV-1 TK | 0.94 | Not explicitly stated |

| Brivudine (BVDU) | VZV | Not applicable | 0.0098 ± 0.0040 (in µM)[1] |

| Acyclovir (ACV) | HSV-1 | Not applicable | ~0.4 (in µM) |

Note: EC50 and Ki values are determined under different experimental conditions and are not directly comparable. Ki is a measure of enzyme inhibition, while EC50 reflects the overall antiviral effect in a cellular system.

The data indicates that 5-(thien-2-yl)-2'-deoxyuridine exhibits a high affinity for HSV-1 TK, with a Ki value in the sub-micromolar range. This strong binding is a prerequisite for its potential as an effective antiviral agent. Further research has shown that substitutions on the thienyl ring, particularly with halogens, can significantly impact antiviral potency against both HSV-1 and VZV.[5]

Structure-Activity Relationship (SAR)

The affinity of 5-thienyl deoxyuridines for viral TK is governed by the specific structural features of the molecule. Key SAR insights include:

-

The Thiophene Moiety: The thiophene ring at the 5-position of the uracil base is well-accommodated within a hydrophobic pocket in the active site of HSV-1 TK.[6] The size and electronic properties of this group are critical for binding.

-

Substitutions on the Thienyl Ring: Introduction of substituents at the 5-position of the thiophene ring (the 5"-position of the overall molecule) can modulate activity. Halogenation at this position has been shown to enhance antiviral activity against HSV-1 and VZV.[5] This suggests that these substituents may engage in additional favorable interactions within the active site.

-

The Deoxyribose Sugar: The 2'-deoxyribose moiety is crucial for proper orientation within the active site. Modifications to the sugar ring, such as replacement with an arabinofuranose moiety, have been shown to decrease antiviral activity.[5]

Caption: General synthesis scheme for 5-thienyl deoxyuridines.

Viral Thymidine Kinase Inhibition Assay (Ki Determination)

This assay measures the ability of a compound to inhibit the phosphorylation of a radiolabeled substrate (e.g., [³H]-thymidine) by purified viral TK.

Step-by-Step Protocol:

-

Enzyme Preparation: Purify recombinant viral thymidine kinase (e.g., from E. coli expressing the viral TK gene). Determine the protein concentration.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

A fixed concentration of radiolabeled substrate (e.g., [³H]-thymidine).

-

Varying concentrations of the 5-thienyl deoxyuridine inhibitor.

-

-

Initiation of Reaction: Add the purified viral TK to the reaction mixture to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by spotting the mixture onto DE-81 filter paper discs.

-

Washing: Wash the filter paper discs extensively with ammonium formate to remove unreacted substrate. The phosphorylated product will remain bound to the filter paper.

-

Quantification: Measure the radioactivity retained on the filter paper discs using a scintillation counter.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration. Determine the Ki value using non-linear regression analysis, typically applying the Cheng-Prusoff equation for competitive inhibitors. [7]

Plaque Reduction Assay (EC50 Determination)

This cell-based assay is the gold standard for quantifying the antiviral activity of a compound. [1]It measures the ability of a drug to inhibit the formation of viral plaques (areas of cell death) in a monolayer of susceptible cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, human embryonic lung fibroblasts for VZV) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) and allow the virus to adsorb for 1 hour at 37°C. [1]3. Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) that includes serial dilutions of the 5-thienyl deoxyuridine analog. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days for HSV, 5-7 days for VZV).

-

Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution such as crystal violet. This will stain the living cells, leaving the plaques as clear, unstained areas.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.

Conclusion and Future Directions

5-Thienyl-2'-deoxyuridines represent a promising class of nucleoside analogs with high affinity for viral thymidine kinases and potent antiviral activity. Their mechanism of action, which relies on selective activation within virus-infected cells, provides a strong rationale for their continued development. The structure-activity relationships discussed herein offer a roadmap for the design of new derivatives with enhanced potency and selectivity. Future research should focus on a comprehensive evaluation of a wider range of substituted thienyl deoxyuridines against a panel of clinically relevant, drug-resistant viral strains. Furthermore, detailed structural studies of these analogs in complex with viral TKs will provide invaluable insights for the rational design of next-generation antiviral therapies.

References

-

Balzarini, J., et al. (1993). 5-Halogeno- and 5-azido-substituted pyrimidine nucleoside analogues as inhibitors of the human immunodeficiency virus (HIV). Biochemical Pharmacology, 45(1), 159-166. [Link]

-

Black, M. E., & Loeb, L. A. (1993). Identification of important residues within the putative nucleoside binding site of HSV-1 thymidine kinase by random sequence selection: analysis of selected mutants in vitro. Biochemistry, 32(43), 11618-11626. [Link]

-

De Clercq, E. (2004). Brivudine (Zostex/Zonavir/Zerpex). In Antiviral Drugs (pp. 15-32). Springer, Boston, MA. [Link]

-

Thymidine kinase from herpesvirus. (2023, November 29). In Wikipedia. [Link]

-

Balzarini, J., Bohman, C., & De Clercq, E. (1994). Mechanism of cytostatic action of novel 5-(thien-2-yl)- and 5-(furan-2-yl)-substituted pyrimidine nucleoside analogues against tumor cells transfected by the thymidine kinase gene of herpes simplex virus. Journal of Biological Chemistry, 269(11), 8036-8043. [Link]

-

Wigerinck, P., et al. (1993). Synthesis and antiviral activity of 5-thien-2-yl-2'-deoxyuridine analogs. Journal of Medicinal Chemistry, 36(5), 538-543. [Link]

-

Sauerbrei, A., & Wutzler, P. (2002). In vitro-Aktivität von Brivudin gegen Varicella-Zoster-Virus. Chemotherapy, 48(5), 231-235. [Link]

-

Dappen, M. S., et al. (2010). Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. European Journal of Organic Chemistry, 2010(21), 4065-4073. [Link]

-

Jamalidoost, M., et al. (2022). Antiviral activity of triptolide on herpes simplex virus in vitro. Journal of Medical Virology, 94(10), 4885-4894. [Link]

-

Masso, M., & Indurthi, D. C. (2015). A simple, direct, and continuous spectrophotometric assay for thymidine kinase. Analytical biochemistry, 478, 59-65. [Link]

-

Vere Hodge, R. A., & Perkins, R. M. (1989). Mode of action of 9-(4-hydroxy-3-hydroxymethylbut-l-yl)guanine (BRL 39123) against herpes simplex virus in MRC-5 cells. Antimicrobial agents and chemotherapy, 33(2), 223-229. [Link]

-

De Winter, H., & Herdewijn, P. (1996). Understanding the binding of 5-substituted 2'-deoxyuridine substrates to thymidine kinase of herpes simplex virus type-1. Journal of medicinal chemistry, 39(24), 4727-4737. [Link]

-

Gardberg, A., et al. (2003). Structural basis for the dual thymidine and thymidylate kinase activity of herpes thymidine kinases. Structure, 11(10), 1265-1272. [Link]

-

Wild, K., et al. (1997). The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue. Protein Science, 6(10), 2097-2106. [Link]

-

Brown, D. G., et al. (1995). Crystal structures of the thymidine kinase from herpes simplex virus type 1 in complex with deoxythymidine and ganciclovir. Nature structural biology, 2(10), 876-881. [Link]

-

Black, M. E., et al. (1996). Creation of drug-specific herpes simplex virus type 1 thymidine kinase mutants for gene therapy. Proceedings of the National Academy of Sciences, 93(8), 3525-3529. [Link]

-

Tchesnokov, E. P., et al. (2002). Characterization of herpes simplex virus type 1 thymidine kinase mutants selected under a single round of high-dose brivudin. Journal of virology, 76(14), 7139-7147. [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

-

Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. [Link]

-

World Health Organization. (2021). A collaborative study to evaluate the proposed 1st WHO International Standard for VZV nucleic acid amplification technique (NAT)-based assays. [Link]

-

da Silva, L. C. N., et al. (2017). UPDATE AnTivirAl DrUg rEviEw: A gUiDE To cliniciAns. Revista do Instituto de Medicina Tropical de São Paulo, 59, e20. [Link]

-

Andersen, J. L., et al. (2021). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Pharmaceuticals, 14(7), 693. [Link]

-

Gentry, G. A. (1992). Viral thymidine kinases. Pharmacology & therapeutics, 54(3), 319-355. [Link]

-

Gambhir, S. S., et al. (2000). Monitoring of Herpes Simplex Virus Thymidine Kinase Enzyme Activity Using Positron Emission Tomography. Cancer Research, 60(5), 1335-1342. [Link]

-

Munger, J., et al. (2008). Generation of Destabilized Herpes Simplex Virus Type 1 Thymidine Kinase as Transcription Reporter for PET Reporter Systems in Molecular–Genetic Imaging. Journal of Nuclear Medicine, 49(1), 127-135. [Link]

-

Kurokawa, M., et al. (2002). Anti-herpesvirus activities and cytotoxicities of 2-thiopyrimidine nucleoside analogues in vitro. Antiviral Chemistry and Chemotherapy, 13(2), 93-101. [Link]

-

Suzuki, M., et al. (1997). Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus. Antiviral research, 35(3), 167-175. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lib.ysu.am [lib.ysu.am]

- 5. Synthesis and antiviral activity of 5-thien-2-yl-2'-deoxyuridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Destabilized Herpes Simplex Virus Type 1 Thymidine Kinase as Transcription Reporter for PET Reporter Systems in Molecular–Genetic Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

synthesis protocol for 5-(5-Chloro-2-thienyl)-2'-deoxyuridine via Stille coupling

Executive Summary

This protocol details the synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine , a modified nucleoside analog with potential antiviral and antineoplastic properties. The method utilizes a Stille cross-coupling reaction between 5-iodo-2'-deoxyuridine (5-IdU) and 2-(tributylstannyl)-5-chlorothiophene.

Unlike traditional protocols that require laborious protection/deprotection steps for the sugar hydroxyls, this guide presents a direct coupling methodology on the unprotected nucleoside.[1] This approach minimizes step count and maximizes yield. A critical focus is placed on the rigorous removal of organotin byproducts , a known bottleneck in pharmaceutical Stille chemistry, ensuring the final compound meets biological screening purity standards.[2]

Strategic Analysis & Retrosynthesis

The synthesis hinges on the formation of the C5–C2' bond between the uracil base and the thiophene ring. The choice of Stille coupling over Suzuki coupling is driven by the neutral reaction conditions, which preserve the sensitive glycosidic bond of the deoxyribose sugar, and the ready availability of stannyl-thiophenes compared to their boronic acid counterparts, which can be prone to protodeboronation.

Figure 1: Retrosynthetic Disconnection

Caption: Retrosynthetic breakdown showing the convergence of the iodinated nucleoside core and the stannylated heterocycle.

Mechanistic Insight

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting:

-

Oxidative Addition: The rate-determining step where Pd(0) inserts into the C-I bond of 5-IdU. 5-IdU is preferred over 5-BrdU because the weaker C-I bond accelerates this step, minimizing thermal degradation of the sugar.

-

Transmetallation: The transfer of the thiophene group from Tin (Sn) to Palladium (Pd). This step is often slow and reversible; therefore, anhydrous conditions are maintained to prevent competitive hydrolysis.

-

Reductive Elimination: The formation of the final C-C bond and regeneration of the Pd(0) catalyst.

Figure 2: Catalytic Cycle & Tin Management

Caption: The Pd(0) catalytic cycle. Note that Transmetallation is the critical juncture where stannane stoichiometry dictates success.

Experimental Protocol

Reagents and Stoichiometry[1]

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 5-Iodo-2'-deoxyuridine (5-IdU) | Electrophile | 1.0 | 354.10 | 354 mg (1.0 mmol) |

| 2-(Tributylstannyl)-5-chlorothiophene | Nucleophile | 1.2 | 407.59 | 489 mg (1.2 mmol) |

| Pd(PPh3)4 | Catalyst | 0.05 | 1155.56 | 58 mg |

| CuI (Optional) | Co-catalyst* | 0.10 | 190.45 | 19 mg |

| DMF (Anhydrous) | Solvent | N/A | N/A | 10 mL (0.1 M) |

*Note: Copper(I) Iodide (CuI) is optional but recommended ("The Copper Effect") as it can scavenge free ligands and accelerate the transmetallation step for sterically hindered or electron-rich systems [1].

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Allow the flask to cool under a stream of dry Argon or Nitrogen.

-

Critical: Ensure DMF is anhydrous. Water acts as a proton source that can quench the organometallic intermediates.

Step 2: Reaction Assembly

-

Charge the flask with 5-IdU (1.0 equiv) and Pd(PPh3)4 (5 mol%).

-

Optional: Add CuI (10 mol%) at this stage if using.[3]

-

Seal the flask with a rubber septum and purge with Argon for 10 minutes.

-

Inject anhydrous DMF via syringe. Stir until the nucleoside is fully dissolved.

-

Add 2-(tributylstannyl)-5-chlorothiophene (1.2 equiv) dropwise via syringe.

Step 3: The Coupling

-

Heat the reaction mixture to 80–90 °C in an oil bath.

-

Monitor reaction progress via TLC (System: 10% MeOH in DCM).

-

Observation: The starting material (5-IdU) usually appears at Rf ~0.4. The product will appear as a new spot at Rf ~0.45–0.50 (slightly less polar due to the lipophilic thiophene).

-

Time: Reaction typically reaches completion in 4–6 hours .

-

Step 4: Workup (The "KF Method" for Tin Removal) This is the most critical step to ensure biological safety.

-

Cool the mixture to room temperature.

-

Dilute the reaction with Ethyl Acetate (50 mL) .

-

Tin Sequestration: Add 20 mL of a saturated aqueous Potassium Fluoride (KF) solution.

-

Stir the biphasic mixture vigorously for 30 minutes .

-

Filter the resulting suspension through a pad of Celite to remove the insoluble tin fluorides and palladium black. Wash the pad with ethyl acetate.

-

Transfer filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via silica gel flash chromatography.

-

Eluent Gradient: Start with 100% DCM, then gradient to 5% MeOH/DCM, and finally 10% MeOH/DCM.

-

Collect fractions containing the product (UV active).

-

Evaporate solvents to yield 5-(5-Chloro-2-thienyl)-2'-deoxyuridine as a white to off-white solid.

Characterization & Validation

To validate the structure, look for these key NMR diagnostic signals:

-

1H NMR (DMSO-d6):

-

H-6 (Uracil): A singlet appearing downfield (approx. 8.0–8.5 ppm). The disappearance of the C5-Iodine shifts this proton significantly compared to the starting material.

-

Thiophene Protons: Two doublets (or a multiplet) in the aromatic region (7.0–7.5 ppm).

-

Sugar Protons: The anomeric H-1' usually appears as a triplet or doublet of doublets around 6.1–6.3 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

Look for [M+H]+ or [M+Na]+ peaks corresponding to the calculated mass. The Chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) should be visible in the molecular ion cluster.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Catalyst deactivation ("Pd Black" formation). | Ensure rigorous O2 exclusion. Add 10% CuI as co-catalyst. Freshly recrystallize Pd(PPh3)4 or switch to PdCl2(PPh3)2. |

| Product Contaminated with Tin | Inefficient KF workup. | Repeat the KF wash or use 10% w/w SiO2/KF stationary phase during column chromatography. |

| Sugar Degradation | Temperature too high or reaction too long. | Lower temp to 70 °C and extend time. Ensure DMF is neutral (amine-free). |

| Starting Material Insolubility | Nucleoside aggregation. | Gently warm the DMF/IdU mixture before adding the catalyst. |

References

-

Farina, V., & Kapadia, S. (1996). Copper effect in the Stille cross-coupling reaction.[8]Tetrahedron Letters , 37(39), 6997-7000. Link

-

Leibner, J. E., & Jacobus, J. (1979). The reaction of organotin compounds with fluoride ion.[2]The Journal of Organic Chemistry , 44(3), 449-450. Link

-

Agrofoglio, L. A., et al. (2003). Palladium-Assisted Routes to Nucleosides.[1][4][9][10]Chemical Reviews , 103(5), 1875-1916. Link

-

BenchChem Technical Support. (2025). Stille Coupling Tin Byproduct Removal Protocols.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodo-2'-Deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C5-Functionalized Deoxyuridines

The C5 position of the pyrimidine ring in 2'-deoxyuridine is a critical locus for chemical modification, yielding analogues with significant therapeutic potential. These modified nucleosides can act as potent antiviral and anticancer agents by mimicking natural nucleosides and interfering with DNA replication and other vital cellular processes.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient introduction of a wide array of substituents at this position, starting from the readily available 5-iodo-2'-deoxyuridine.[3] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling methodologies, including detailed mechanistic insights and field-proven protocols for their application in the synthesis of novel 5-substituted-2'-deoxyuridine derivatives.

The Engine of Innovation: The Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, lies in a consistent and predictable catalytic cycle.[4] This cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck-type reactions), and reductive elimination.[5]

Caption: Generalized Palladium Catalytic Cycle.

-

Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) complex with the organic halide (in this case, 5-iodo-2'-deoxyuridine), where the palladium inserts into the carbon-iodine bond. This forms a palladium(II) intermediate.[5]

-

Transmetalation/Migratory Insertion: In reactions like the Suzuki or Sonogashira coupling, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron or organocopper species) in a step called transmetalation.[4][6] For the Heck reaction, an alkene inserts into the palladium-carbon bond (migratory insertion).

-

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic fragments, with the product being expelled from the palladium center. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Application Notes: Key Cross-Coupling Reactions of 5-Iodo-2'-Deoxyuridine

The choice of cross-coupling reaction dictates the nature of the substituent introduced at the C5 position. Below are detailed discussions and protocols for three of the most widely employed methods: Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-iodo-2'-deoxyuridine and a wide variety of aryl or vinyl boronic acids or their esters.[7] This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it a workhorse in medicinal chemistry.[5]

Causality Behind Experimental Choices:

-

Palladium Source: A variety of palladium(0) and palladium(II) precursors can be used, as the active Pd(0) species is often generated in situ.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

-

Base: A base is essential for the activation of the organoboron reagent, facilitating the transmetalation step.[4] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodo-2'-Deoxyuridine

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

| Reagent | Amount (molar equivalents) | Purpose |

| 5-Iodo-2'-deoxyuridine | 1.0 | Starting material |

| Arylboronic acid | 1.2 - 1.5 | Coupling partner |

| Pd(PPh₃)₄ | 0.05 - 0.1 | Palladium catalyst |

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |

| DMF/H₂O (e.g., 4:1) | - | Solvent |

Step-by-Step Procedure:

-

To a round-bottom flask, add 5-iodo-2'-deoxyuridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture (e.g., DMF/water).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 5-aryl-2'-deoxyuridine.

Microwave-assisted, ligand-free Suzuki-Miyaura couplings in pure water have also been developed as an efficient and environmentally friendly alternative.[7][8]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-iodo-2'-deoxyuridine and a terminal alkyne.[9] This reaction is particularly valuable for synthesizing fluorescently labeled nucleosides or precursors for further transformations like "click chemistry".[10]

Causality Behind Experimental Choices:

-

Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[6]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.

-

Copper-Free Variants: Due to the potential toxicity of copper, copper-free Sonogashira protocols have been developed, which are particularly advantageous for biological applications.[10][11] These often require specific ligands to facilitate the direct reaction of the alkyne with the palladium center.

Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Iodo-2'-Deoxyuridine

Materials:

| Reagent | Amount (molar equivalents) | Purpose |

| 5-Iodo-2'-deoxyuridine | 1.0 | Starting material |

| Terminal alkyne | 1.2 - 1.5 | Coupling partner |

| Pd(OAc)₂ | 0.1 | Palladium catalyst |

| Water-soluble ligand | 0.2 | Ligand |

| K₂HPO₄ | - | Buffer |

| Sodium ascorbate | - | Reducing agent |

| DMSO/H₂O | - | Solvent |

Step-by-Step Procedure: [10]

-

In a flask, dissolve 5-iodo-2'-deoxyuridine (1.0 eq) and the terminal alkyne (1.0 eq) in DMSO.

-

In separate vessels, prepare aqueous solutions of K₂HPO₄ and sodium ascorbate.

-

Prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂) in water.

-

To the solution of the starting materials, add the K₂HPO₄ solution, the sodium ascorbate solution, and the palladium catalyst solution.

-

Stir the reaction mixture at 37 °C for several hours, monitoring its progress.

-

The work-up and purification would typically involve aqueous extraction and column chromatography.

Heck Alkenylation: Synthesis of Alkenyl-Substituted Deoxyuridines

The Heck reaction facilitates the coupling of 5-iodo-2'-deoxyuridine with an alkene, leading to the formation of a new carbon-carbon bond at the vinylic position. This reaction is instrumental in synthesizing compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a potent antiviral agent.[12]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common precursor for the Heck reaction.

-

Ligands: Phosphine ligands are often used to stabilize the catalyst and influence the regioselectivity and efficiency of the reaction.

-

Base: A base is required to neutralize the hydrogen iodide generated in the catalytic cycle.

-

Flow Chemistry: Recent advancements have demonstrated the utility of flow chemistry for the Heck alkenylation of 5-iodo-2'-deoxyuridine, offering advantages such as rapid reaction times and improved scalability.[13][14][15]

Experimental Protocol: Heck Alkenylation of 5-Iodo-2'-Deoxyuridine

Materials:

| Reagent | Amount (molar equivalents) | Purpose |

| 5-Iodo-2'-deoxyuridine | 1.0 | Starting material |

| Alkene (e.g., styrene) | 1.5 - 2.0 | Coupling partner |

| Pd(OAc)₂ | 0.05 - 0.1 | Palladium catalyst |

| PPh₃ | 0.1 - 0.2 | Ligand |

| Et₃N | 2.0 - 3.0 | Base |

| Acetonitrile or DMF | - | Solvent |

Step-by-Step Procedure:

-

To a flask under an inert atmosphere, add 5-iodo-2'-deoxyuridine (1.0 eq), the palladium catalyst, and the ligand.

-

Add the anhydrous solvent and the base.

-

Add the alkene to the reaction mixture.

-

Heat the reaction to 80-110 °C and monitor its progress.

-

After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

The residue is then purified, typically by recrystallization or column chromatography.

Conclusion: A Gateway to Novel Therapeutics

Palladium-catalyzed cross-coupling reactions of 5-iodo-2'-deoxyuridine provide a versatile and powerful platform for the synthesis of a diverse range of C5-substituted nucleoside analogues. The ability to precisely tailor the substituent at this position is of paramount importance in the design and development of new therapeutic agents with enhanced efficacy and selectivity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the exciting field of nucleoside chemistry and drug discovery.

References

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

-

Sanghvi, Y. S., et al. (2022). Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. Current Protocols, 2(7), e502. Retrieved from [Link]

-

Serrano, J. L., et al. (2014). Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water. RSC Advances, 4(100), 57077-57084. Retrieved from [Link]

-

Li, Y., et al. (2014). Chemical Labeling of 5-Iodo-2′-deoxyuridine with 4-Ethynyl-N-ethyl-1,8-naphthalimide Using Copper-Free Sonogashira Cross-Coupling in Aqueous Medium. Synthetic Communications, 44(10), 1436-1443. Retrieved from [Link]

-

Andrei, G., et al. (1994). Synthesis and antiviral activity of 5-thien-2-yl-2'-deoxyuridine analogues. Journal of Medicinal Chemistry, 37(3), 367-375. Retrieved from [Link]

-

Gaware, S., et al. (2023). Screening studies for Heck alkenylation of 5-iodo-2'-deoxyuridine with styrene under flow conditions. ResearchGate. Retrieved from [Link]

-

Wang, R., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 23(1), 162. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF. Retrieved from [Link]

-

Gaware, S., et al. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. Retrieved from [Link]

-

Stepanova, M. A., et al. (2025, December 3). 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents. Molecules, 30(23), 5678. Retrieved from [Link]

-

Gaware, S., et al. (2025, August 8). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). ResearchGate. Retrieved from [Link]

-

Berteina-Raboin, S., et al. (2013). Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. New Journal of Chemistry, 37(11), 3533-3539. Retrieved from [Link]

-

Rafiee, E., & Shahebrahimi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826-6850. Retrieved from [Link]

-

Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]

-

Gaware, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Journal of Flow Chemistry, 13, 293-310. Retrieved from [Link]

-

Pérez-Temprano, M. H., et al. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 46(10), 2367-2377. Retrieved from [Link]

-

Gaware, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Journal of Flow Chemistry. Retrieved from [Link]

-

Tech Briefs. (2025, September 4). The Role of Palladium Catalysts in Cross-Coupling Reactions. Retrieved from [Link]

-

De Clercq, E., et al. (1983). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Journal of Biological Chemistry, 258(1), 149-154. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(5), 589-603. Retrieved from [Link]

-

Jilek, J. L., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 478-490. Retrieved from [Link]

Sources

- 1. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 12. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - UCL Discovery [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Purification Strategies for 5-Heteroaryl-2'-deoxyuridine Derivatives

Abstract

5-Heteroaryl-2'-deoxyuridine derivatives (e.g., Brivudine analogs, fluorescent nucleoside probes) represent a critical class of antiviral and antineoplastic agents. Their purification presents a unique "polarity dualism": the hydrophilic 2'-deoxyribose sugar moiety confers water solubility, while the lipophilic 5-heteroaryl base (e.g., thiophene, furan, pyridine) introduces significant hydrophobic character and potential π-π stacking interactions. This guide provides a validated, stability-conscious HPLC purification workflow, specifically addressing the lability of the N-glycosidic bond and the separation of structurally similar palladium-catalyzed cross-coupling byproducts.

Physicochemical Considerations & Challenges

Successful isolation requires understanding the molecule's behavior under chromatographic conditions.

The Stability/Solubility Paradox

-

Acid Lability: The N-glycosidic bond (connecting the base N1 to the sugar C1') in 2'-deoxyuridines is susceptible to acid-catalyzed hydrolysis, yielding the free heteroaryl-uracil base and sugar degradation products. While 5-substitution can stabilize this bond electronically, prolonged exposure to strong acids (e.g., 0.1% TFA, pH < 2.0) during fraction evaporation can lead to degradation.

-

Solubility: These compounds often exhibit poor solubility in pure water and pure chloroform. They are typically soluble in DMSO, DMF, or Methanol/Water mixtures.

-

pKa: The uracil N3 proton has a pKa of ~9.0–9.5. At standard RP-HPLC pH (2.5–6.0), the molecule remains neutral, making Reversed-Phase (RP) chromatography the dominant mode of separation.

Common Impurities

-

De-iodinated Starting Material: 2'-deoxyuridine (resulting from reduction of the 5-iodo precursor).

-

Homocoupling Dimers: Bi-heteroaryl species formed during Suzuki/Stille couplings.

-

Triphenylphosphine Oxide (TPPO): A ubiquitous, UV-active byproduct from palladium coupling reactions that often co-elutes with nucleosides on standard C18 gradients.

Method Development Strategy

Column Selection: Beyond Standard C18

While C18 is the workhorse, the aromaticity of the 5-heteroaryl group allows for alternative selectivities.

| Column Chemistry | Mechanism | Application |

| C18 (End-capped) | Hydrophobic Interaction | General purpose. Good for removing polar reagents. |

| Phenyl-Hexyl | Recommended. Excellent selectivity for separating the target 5-heteroaryl product from non-aromatic impurities and TPPO. | |

| Pentafluorophenyl (PFP) | Dipole-Dipole + | Superior for separating halogenated isomers or closely related heteroaryl regioisomers (e.g., 2-thienyl vs 3-thienyl). |

Mobile Phase & pH Control

To mitigate hydrolysis risks while maintaining peak shape:

-

Recommended Buffer: 10 mM Ammonium Acetate or Ammonium Formate (pH 4.0 – 6.0). This volatile buffer provides pH control without extreme acidity.

-

Acid Modifier (Alternative): 0.1% Formic Acid (pH ~2.7). Acceptable if fractions are lyophilized immediately or neutralized, but less safe than ammonium acetate.

-

Organic Modifier: Acetonitrile (MeCN) is preferred for lower backpressure and sharper peaks. Methanol (MeOH) can be used to alter selectivity if TPPO co-elution is problematic.

Experimental Protocols

Protocol A: Analytical Scouting (QC & Gradient Optimization)

Objective: Determine purity and define the "focused gradient" for preparative scale.

System: HPLC/UHPLC with PDA detector (210–400 nm). Column: Phenyl-Hexyl or C18, 4.6 × 100 mm, 3–5 µm. Flow Rate: 1.0 mL/min. Temperature: 30°C.

Mobile Phase:

Gradient (Scouting):

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Injection |

| 15.0 | 95 | Linear Ramp |

| 17.0 | 95 | Wash |

| 17.1 | 5 | Re-equilibration |

| 22.0 | 5 | End |

Data Analysis:

-

Identify the Target Peak (usually distinct UV spectrum due to heteroaryl conjugation).

-

Calculate

(percentage of B at the moment of elution). -

Design Prep Gradient: Start at

and end at

Protocol B: Preparative HPLC Purification

Objective: Isolate >50 mg of material with >98% purity.

Sample Preparation:

-

Dissolve crude mixture in minimal DMSO or DMF.

-

Filter through a 0.45 µm PTFE syringe filter to remove palladium black and insoluble salts.

-

Critical: Limit injection volume to <1% of column volume to prevent "solvent breakthrough" (where the strong solvent carries the analyte down the column).

System: Preparative HPLC with Fraction Collector. Column: Phenyl-Hexyl or C18, 20 × 250 mm, 5–10 µm. Flow Rate: 15–20 mL/min (typical for 20mm ID).

Focused Gradient Example (assuming target elutes at 40% B in scout):

| Time (min) | % B | Purpose |

|---|---|---|

| 0.0 | 10 | Load/Trap polar impurities |

| 2.0 | 30 | Ramp to start of focus window |

| 22.0 | 50 | Shallow Focus Gradient (1% B/min) |

| 24.0 | 95 | Column Wash (Remove TPPO/dimers) |

| 28.0 | 95 | Hold |

| 29.0 | 10 | Re-equilibrate |

Fraction Handling:

-

Trigger collection based on UV Threshold (e.g., 254 nm or max absorbance of heteroaryl group).

-

Post-Run: Analyze fractions via Protocol A.

-

Pool pure fractions.

-

Lyophilization: Freeze-dry to remove water/buffer. Avoid rotary evaporation at high temperatures (>40°C) if acidic modifiers were used.

Visualization of Workflows

Purification Decision Tree

This logic gate helps operators choose the correct modification based on initial chromatograms.

Figure 1: Decision tree for optimizing HPLC conditions based on peak shape and resolution.

Complete Purification Workflow

The end-to-end process from synthesis to isolated product.

Figure 2: End-to-end workflow for the isolation of 5-heteroaryl-2'-deoxyuridine derivatives.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between free silanols and heteroaryl nitrogen. | Increase buffer concentration (up to 25 mM). Ensure column is end-capped. |

| Split Peaks | Sample solvent too strong (e.g., pure DMSO injection). | Dilute sample with water/buffer (1:1) before injection or reduce injection volume. |

| Product Degradation | Acidic hydrolysis during evaporation. | Switch from TFA to Ammonium Acetate. Lyophilize instead of rotovap. |